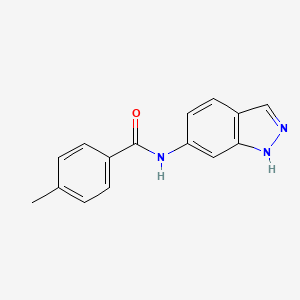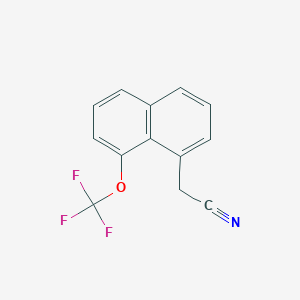![molecular formula C11H13ClN4O B11861586 (R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a morpholine ring, an imidazopyridine moiety, and a chlorine substituent, which may contribute to its unique chemical and biological properties.
准备方法
合成路线和反应条件
®-4-(6-氯-1H-咪唑并[4,5-c]吡啶-4-基)-3-甲基吗啉的合成通常涉及多步有机反应。 常见的合成路线可能包括:
咪唑并吡啶核的形成: 可以通过涉及适当前体的环化反应来实现。
氯取代基的引入: 使用亚硫酰氯或N-氯代琥珀酰亚胺等试剂进行氯化反应。
吗啉环的连接: 该步骤可能涉及亲核取代反应,其中吗啉环被引入咪唑并吡啶核中。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。 这可能包括使用催化剂、控制反应条件(温度、压力)和纯化技术,如结晶或色谱法。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在吗啉环上,导致形成N-氧化物。
还原: 还原反应可能针对咪唑并吡啶部分,可能减少双键或硝基(如果存在)。
取代: 氯取代基可以参与亲核取代反应,其中它被其他亲核试剂取代。
常见试剂和条件
氧化: 像过氧化氢或间氯过氧苯甲酸这样的试剂。
还原: 像氢化铝锂或催化加氢这样的试剂。
取代: 像胺、硫醇或醇盐这样的亲核试剂。
主要产物
由这些反应形成的主要产物将取决于所用试剂和条件。 例如,氧化可能会产生N-氧化物,而取代反应可能会产生具有不同官能团取代氯原子的衍生物。
科学研究应用
化学
在化学领域,®-4-(6-氯-1H-咪唑并[4,5-c]吡啶-4-基)-3-甲基吗啉可用作合成更复杂分子的构建块。 其独特的结构可以作为各种杂环化合物的先体。
生物学和医学
在生物学和医学研究中,该化合物可以因其潜在的药理学性质而被研究。 咪唑并吡啶部分的存在表明它可能与生物靶标(如酶或受体)相互作用,使其成为药物开发的候选药物。
工业
在工业应用中,该化合物可能用于开发新材料或作为合成农药、染料或其他特种化学品的中间体。
作用机制
®-4-(6-氯-1H-咪唑并[4,5-c]吡啶-4-基)-3-甲基吗啉的作用机制将取决于它与分子靶标的特定相互作用。 例如,如果它充当酶抑制剂,它可能会与酶的活性位点结合,从而阻止底物结合和随后的催化活性。 咪唑并吡啶部分可能在这些相互作用中发挥关键作用,可能与靶标形成氢键或疏水相互作用。
相似化合物的比较
类似化合物
4-(6-氯-1H-咪唑并[4,5-c]吡啶-4-基)吗啉: 缺少吗啉环上的甲基。
4-(6-溴-1H-咪唑并[4,5-c]吡啶-4-基)-3-甲基吗啉: 含有溴取代基而不是氯。
4-(6-氯-1H-咪唑并[4,5-c]吡啶-4-基)-3-乙基吗啉: 含有乙基而不是吗啉环上的甲基。
独特性
®-4-(6-氯-1H-咪唑并[4,5-c]吡啶-4-基)-3-甲基吗啉的独特性在于其官能团和立体化学的特定组合。 氯取代基、吗啉环上的甲基和®-构型的存在可能赋予与类似化合物相比不同的化学反应性和生物活性。
属性
分子式 |
C11H13ClN4O |
|---|---|
分子量 |
252.70 g/mol |
IUPAC 名称 |
(3R)-4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine |
InChI |
InChI=1S/C11H13ClN4O/c1-7-5-17-3-2-16(7)11-10-8(13-6-14-10)4-9(12)15-11/h4,6-7H,2-3,5H2,1H3,(H,13,14)/t7-/m1/s1 |
InChI 键 |
KOMPNCGHZWNGRX-SSDOTTSWSA-N |
手性 SMILES |
C[C@@H]1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3 |
规范 SMILES |
CC1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)


![Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11861519.png)
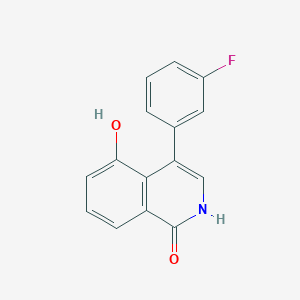
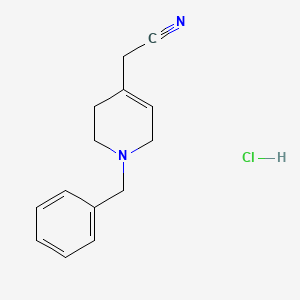
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)
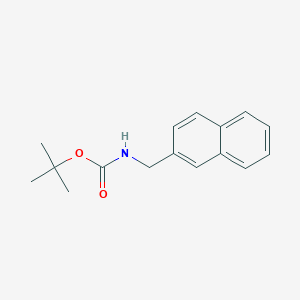


![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)
